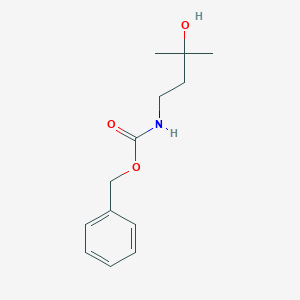

benzyl N-(3-hydroxy-3-methylbutyl)carbamate

Description

Propriétés

IUPAC Name |

benzyl N-(3-hydroxy-3-methylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,16)8-9-14-12(15)17-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMZJMYRJXFMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-hydroxy-3-methylbutyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-3-methylbutylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-(3-hydroxy-3-methylbutyl)carbamate can undergo various chemical reactions, including:

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4 or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Applications De Recherche Scientifique

Benzyl N-(3-hydroxy-3-methylbutyl)carbamate has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of benzyl N-(3-hydroxy-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Benzyl N-(3-Hydroxypropyl)carbamate

- Structure : Features a shorter 3-hydroxypropyl chain instead of the 3-methylbutyl group.

- This compound is commercially available and serves as a precursor for peptide synthesis .

- Applications: Used in the synthesis of β-amino alcohols and as an intermediate in bioactive molecule preparation.

Benzyl N-[3-Hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate

Benzyl N-(3-Methylazetidin-3-yl)carbamate Hydrochloride

Di-Carbamates (e.g., Di-Ethyl or Di-4-Nitrophenyl Carbamates)

- Structure : Two carbamate groups attached to isosorbide or similar scaffolds.

- Properties: Di-carbamates exhibit dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), unlike mono-carbamates like benzyl N-(3-hydroxy-3-methylbutyl)carbamate, which are selective for BuChE .

Structural and Functional Data Table

*Hypothetical structure inferred from analogs.

Key Distinctions from Analogous Compounds

Chain Length and Branching : The 3-methylbutyl chain in the target compound introduces greater hydrophobicity and steric bulk compared to shorter-chain analogs like benzyl N-(3-hydroxypropyl)carbamate .

Enzyme Inhibition Profile: Unlike di-carbamates, which inhibit both AChE and BuChE, the target compound’s mono-carbamate structure limits activity to BuChE, enhancing selectivity .

Activité Biologique

Benzyl N-(3-hydroxy-3-methylbutyl)carbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 237.29 g/mol. The compound features a benzyl group linked to a carbamate functional group, with a hydroxy group attached to a branched alkyl chain (3-hydroxy-3-methylbutyl). This unique structure contributes to its biological properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity , particularly against Gram-positive bacteria. Preliminary studies suggest that this compound may target bacterial cell walls, sharing a mechanism of action similar to that of established antibiotics like vancomycin. The minimum inhibitory concentration (MIC) values for various strains of Staphylococcus aureus and Enterococcus faecalis have shown promising results, indicating effective antibacterial properties .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4-8 µg/ml |

| Enterococcus faecalis | 4-8 µg/ml |

| Staphylococcus epidermidis | 4-8 µg/ml |

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating various carbamates found that this compound showed potent activity against both sensitive and drug-resistant strains of Gram-positive bacteria. Its effectiveness was particularly notable against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections .

- Comparative Analysis : In comparative studies with other carbamates, this compound exhibited superior antibacterial properties compared to structurally similar compounds. This suggests that modifications in the alkyl chain significantly influence biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Basic: What synthetic methodologies are commonly used to prepare benzyl N-(3-hydroxy-3-methylbutyl)carbamate and its analogs?

Answer:

Synthesis typically involves reacting benzyl chloroformate with the corresponding amine (e.g., 3-hydroxy-3-methylbutylamine) under basic conditions. For example, tert-butyl carbamate derivatives are synthesized using tert-butyl chloroformate and aniline derivatives in the presence of triethylamine to neutralize HCl byproducts . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency.

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%).

Basic: How is structural characterization performed for this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and hydroxy/alkyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Software like SHELX refines crystal structures, resolving bond angles and stereochemistry . For example, SHELXL refines small-molecule structures with R-factors < 0.05 .

Advanced: How can researchers address discrepancies in biological activity data among structurally similar carbamates?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., hydroxy, benzyl groups) and test against assays (e.g., anti-metastatic activity in PC-3M-CT+ cells) .

- Data Normalization : Control for variables like solubility (logP measurements) and metabolic stability (microsomal assays).

- Mechanistic Studies : Use fluorescence polarization or SPR to quantify target binding affinities . For example, carbamates with bulkier substituents showed reduced cellular uptake, explaining lower activity .

Advanced: What strategies improve enantiomeric purity during chiral carbamate synthesis?

Answer:

- Chiral Catalysts/Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with purity assessed via optical rotation .

- Steric Effects : Bulky groups (e.g., tert-butyl) enhance stereochemical control during carbamate formation .

Basic: What storage conditions are optimal for benzyl carbamate derivatives?

Answer:

- Temperature : Store at –20°C in airtight containers under nitrogen/argon.

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis .

- Light Sensitivity : Amber vials mitigate photodegradation.

Advanced: How to design pharmacokinetic (PK) studies for this carbamate?

Answer:

- In Vitro Assays :

- In Vivo PK : Administer to rodents; collect blood at timed intervals. Non-compartmental analysis calculates t1/2, AUC, and Cmax.

- Metabolite Identification : HRMS and NMR analyze urine/fecal samples for oxidative or hydrolytic metabolites .

Basic: Which analytical methods ensure purity and identity of the compound?

Answer:

- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm).

- TLC : Rf values compared to standards (silica gel, ethyl acetate/hexane).

- Elemental Analysis : Matches calculated C/H/N/O percentages within ±0.4% .

Advanced: How can computational modeling predict biological interactions?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., HIF-1α). Validate with mutagenesis (e.g., alanine scanning) .

- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (10–100 ns trajectories).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How to resolve spectral contradictions (e.g., unexpected NMR peaks)?

Answer:

- Dynamic Effects : Variable-temperature NMR identifies rotamers or tautomers.

- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., hydrolysis products).

- 2D NMR : COSY and HSQC resolve overlapping signals .

Basic: What safety protocols apply during carbamate handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.